molecular formula C9H13NO4 B12562771 4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid CAS No. 220934-68-9

4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid

Cat. No.: B12562771
CAS No.: 220934-68-9
M. Wt: 199.20 g/mol
InChI Key: CBHNNRMHMNRCSV-UHFFFAOYSA-N
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Description

4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid is a bicyclic compound with the molecular formula C9H13NO4. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which consists of a seven-membered ring fused with a three-membered ring. The presence of amino and dicarboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular Mannich reaction, where an amino group and a carbonyl group react to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the dicarboxylic acid groups can participate in coordination with metal ions. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and dicarboxylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

220934-68-9

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

4-aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid

InChI

InChI=1S/C9H13NO4/c10-9(7(13)14)2-1-8(6(11)12)3-5(9)4-8/h5H,1-4,10H2,(H,11,12)(H,13,14)

InChI Key

CBHNNRMHMNRCSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1(C2)C(=O)O)(C(=O)O)N

Origin of Product

United States

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